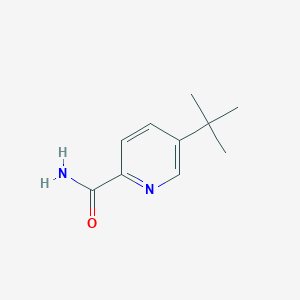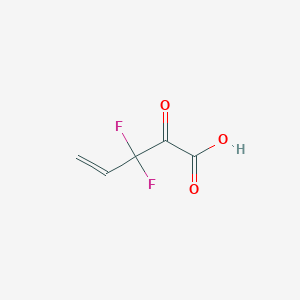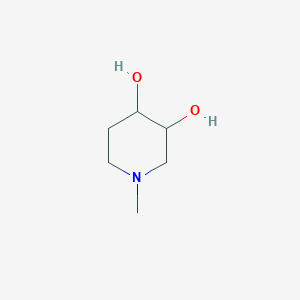
1-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanone is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methyl group at the 4-position of the thiadiazole ring and an ethanone group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-methyl-1,2,5-thiadiazole with ethanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiadiazole derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the ethanone moiety, leading to the formation of various substituted thiadiazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Applications De Recherche Scientifique
Biology: Thiadiazole derivatives have shown promising antimicrobial, antifungal, and antiviral activities, making them potential candidates for drug development.
Medicine: The compound and its derivatives are being investigated for their potential use as therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: Thiadiazoles are used in the production of agrochemicals, dyes, and polymers due to their stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways . The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with DNA replication. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
1-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanone can be compared with other thiadiazole derivatives to highlight its uniqueness :
Similar Compounds: 1,3,4-Thiadiazole, 1,2,4-Thiadiazole, 1,2,3-Thiadiazole.
Uniqueness: The presence of the methyl group at the 4-position and the ethanone group at the 1-position imparts unique chemical and biological properties to this compound. These structural features can influence its reactivity, stability, and biological activity, making it distinct from other thiadiazole derivatives.
Propriétés
Formule moléculaire |
C5H6N2OS |
|---|---|
Poids moléculaire |
142.18 g/mol |
Nom IUPAC |
1-(4-methyl-1,2,5-thiadiazol-3-yl)ethanone |
InChI |
InChI=1S/C5H6N2OS/c1-3-5(4(2)8)7-9-6-3/h1-2H3 |
Clé InChI |
OSHIQXIEVBAUKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSN=C1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-Ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B13100196.png)
![2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13100197.png)

![N-(Benzo[d][1,3]dioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide](/img/structure/B13100206.png)
![5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13100209.png)

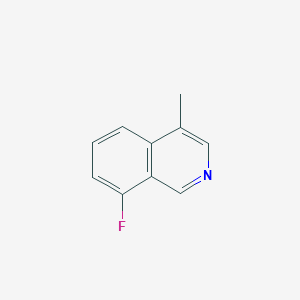

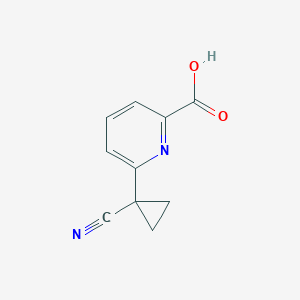
![4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate](/img/structure/B13100236.png)

